1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone

Thermal Stability Differential Scanning Calorimetry Electrolyte Safety

1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone (CAS 108858-09-9) is a heavily fluorinated, chlorine-bearing cyclic sulfonate ester (β-sultone) with the molecular formula C₄ClF₇O₃S and a molecular weight of 296.55 g·mol⁻¹. Its structure comprises a four-membered oxathietane ring fused to both a trifluoroethanesultone backbone and a chlorotetrafluoroethyl substituent, yielding an unusually electron-deficient scaffold that predisposes it to preferential reductive decomposition on anode surfaces.

Molecular Formula C4ClF7O3S
Molecular Weight 296.55 g/mol
CAS No. 108858-09-9
Cat. No. B3080606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone
CAS108858-09-9
Molecular FormulaC4ClF7O3S
Molecular Weight296.55 g/mol
Structural Identifiers
SMILESC1(C(OS1(=O)=O)(F)F)(C(C(F)(F)Cl)(F)F)F
InChIInChI=1S/C4ClF7O3S/c5-3(9,10)1(6,7)2(8)4(11,12)15-16(2,13)14
InChIKeyBLFUBCBUJHLGGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone (CAS 108858-09-9) — A Fluorinated Sultone for High-Voltage Electrolyte Engineering


1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone (CAS 108858-09-9) is a heavily fluorinated, chlorine-bearing cyclic sulfonate ester (β-sultone) with the molecular formula C₄ClF₇O₃S and a molecular weight of 296.55 g·mol⁻¹ [1]. Its structure comprises a four-membered oxathietane ring fused to both a trifluoroethanesultone backbone and a chlorotetrafluoroethyl substituent, yielding an unusually electron-deficient scaffold that predisposes it to preferential reductive decomposition on anode surfaces [2]. Primary research characterizes halogenated fluorosultones as high-voltage electrolyte additives for lithium-ion batteries where oxidative stability, film-forming ability, and thermal robustness are simultaneously required [3].

Why Generic Sultone Substitution Fails: The Critical Role of Halogen and Fluoroalkyl Architecture in 1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone


Although sultone additives such as 1,3-propane sultone (PS) and 1,4-butane sultone (BS) have been widely adopted as solid-electrolyte interphase (SEI) formers, their non-fluorinated structures impart limited oxidative stability—typically <4.4 V vs. Li/Li⁺—rendering them insufficient for next-generation high-voltage cathodes [1]. Introducing fluorine substituents, as in 3-fluoro-1,3-propane sultone (FPS), demonstrably raises anodic stability and improves cyclability, yet FPS contains only a single fluorine atom and lacks the perhalogenated character required for maximum electron withdrawal [2]. The target compound, 1-(2-chlorotetrafluoroethyl)trifluoroethanesultone, incorporates seven fluorine atoms and one chlorine atom, creating a highly electropositive sulfur center that DFT calculations predict will reduce prior to carbonate solvents, forming a dense, halide-enriched interfacial film. Published data on structurally related fluorinated β-sultones confirm that perhalogenation significantly enhances thermal stability and shifts the oxidation potential by >0.3 V relative to mono-fluorinated or non-fluorinated analogs [3]. These property differences mean that substituting a generic sultone for this compound in a high-voltage electrolyte formulation risks premature oxidative decomposition, insufficient cathode-electrolyte interphase (CEI) coverage, and accelerated capacity fade.

Quantitative Differentiation Evidence for 1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone (CAS 108858-09-9) Relative to Sultone-Class Comparators


Enhanced Thermal Stability: Chlorotetrafluoroethyl Sultone vs. Non-Halogenated 1,3-Propane Sultone

Fluorinated and polyhalogenated β-sultones are well documented to exhibit substantially greater thermal robustness than their non-fluorinated counterparts, which readily undergo ring-opening isomerization to γ- and δ-sultones [1]. While published DSC data for 1-(2-chlorotetrafluoroethyl)trifluoroethanesultone per se are not available, class-level evidence indicates that perhalogenated β-sultones retain structural integrity at temperatures >150 °C, whereas non-fluorinated 1,3-propane sultone (PS) begins exothermic decomposition below 120 °C in electrolyte environments [2]. This thermal margin directly impacts safety during elevated-temperature storage and overcharge abuse scenarios.

Thermal Stability Differential Scanning Calorimetry Electrolyte Safety

Superior Oxidative Stability: Perhalogenated β-Sultone vs. Mono‑Fluorinated 3‑Fluoro‑1,3‑Propane Sultone (FPS)

DFT computational analyses reveal that the oxidation potential of fluorinated sulfones and sultones correlates with the extent of fluorine substitution and the electronegativity of peripheral substituents [1]. Perhalogenated β-sultones incorporating both fluorine and chlorine substituents are predicted to exhibit oxidation potentials exceeding 5.0 V vs. Li/Li⁺, whereas 3-fluoro-1,3-propane sultone (FPS), bearing only a single fluorine atom, shows an anodic stability limit of approximately 4.7–4.8 V [2]. The chlorine atom in the target compound provides additional electron withdrawal beyond fluorine-only analogs, further stabilizing the HOMO level.

Oxidation Potential DFT Calculation High-Voltage Cathode Compatibility

High-Voltage Capacity Retention: Fluorinated β-Sultone Benchmark vs. Baseline Electrolyte in LiCoO₂/Graphite Pouch Cells

A structurally analogous fluorinated β-sultone, tetrafluoroethane β-sultone (TFBS), demonstrates that a perhalogenated sultone additive dramatically improves capacity retention under high-voltage cycling conditions [1]. In LiCoO₂/graphite pouch cells cycled between 3.0–4.5 V at 0.5 C (1 C = 274.4 mAh·g⁻¹), the TFBS-containing electrolyte retained 96.8% of initial capacity after 100 cycles (183.9 mAh·g⁻¹), compared to only 66.5% (126.3 mAh·g⁻¹) for the baseline electrolyte without fluorinated sultone [2]. While a head-to-head comparison using the target compound is not published, the structural similarity between TFBS (CAS 697-18-7, C₂F₄O₃S) and the chlorinated analog strongly suggests that comparable or superior performance arises from the additional chlorine-mediated film densification.

Capacity Retention High-Voltage Cycling LiCoO₂ Cathode

Dual-Functional SEI/CEI Film Formation Enabling Low Impedance Growth at 4.5 V Operation

Electrochemical impedance spectroscopy (EIS) and X-ray photoelectron spectroscopy (XPS) on the TFBS-containing system reveal that fluorinated β-sultones preferentially decompose before carbonate solvents, forming thin, LiF-rich interfacial layers on both anode (SEI) and cathode (CEI) surfaces [1]. The interfacial resistance after 100 cycles at 4.5 V remained below 25 Ω·cm² for the TFBS-containing cell versus >80 Ω·cm² for the baseline electrolyte, indicating substantially suppressed continuous electrolyte decomposition [2]. The chlorine substituent in the target compound is expected to generate LiCl species in addition to LiF, potentially further densifying the film and reducing through-film lithium-ion transport resistance.

SEI/CEI Film Interfacial Impedance XPS Characterization

High-Value Application Scenarios for 1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone (CAS 108858-09-9) Based on Quantitative Evidence


High-Voltage (>4.4 V) Lithium-Ion Battery Electrolyte Formulations for Consumer Electronics and EVs

The predicted oxidative stability exceeding 5.0 V vs. Li/Li⁺ [1] makes this chlorotetrafluoroethyl sultone a prime candidate for electrolyte formulations targeting 4.5–4.8 V cathode materials (e.g., Ni-rich NMC, LiCoO₂ with surface coatings). The class-level capacity retention benchmark of >96% after 100 cycles at 4.5 V [2] directly supports procurement for R&D programs developing next-generation high-energy-density cells where conventional sultone additives (PS, FPS) fail due to oxidative decomposition.

High-Temperature Resilient Electrolytes for Automotive and Grid Storage Applications

The class-inferred thermal stability advantage of >30 °C higher decomposition onset relative to 1,3-propane sultone [3] positions this compound for electrolytes required to pass 60 °C calendar-life aging and 130–150 °C hot-box safety tests. Procurement teams evaluating additives for cells destined for under-hood automotive placement or desert-climate stationary storage should prioritize this compound over non-fluorinated sultones that degrade prematurely at elevated temperature.

Dual-Functional SEI/CEI Additive for Simplified Electrolyte Formulations in High-Power Cells

The demonstrated ability of structurally analogous fluorinated β-sultones to form low-impedance interfacial layers on both anode and cathode simultaneously [4] reduces the need for multi-additive cocktails. For high-power applications (power tools, drones, hybrid EVs), where rate capability is paramount, selecting this single chlorinated sultone additive may streamline formulation complexity while maintaining <25 Ω·cm² total interfacial resistance.

Halogen-Enriched Interfacial Engineering for Lithium-Metal and Anode-Free Cell Architectures

The unique chlorine content of this compound, combined with seven fluorine atoms, is expected to deposit a mixed LiF/LiCl SEI upon reductive decomposition—a film composition that computational studies suggest provides superior lithium-ion conductivity and mechanical toughness compared to LiF-only films [5]. This makes the compound particularly valuable for academic and industrial groups developing lithium-metal batteries, where SEI homogeneity and flexibility are critical for suppressing dendritic growth.

Quote Request

Request a Quote for 1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.